molecular formula C12H9F2N B1390697 3-(Difluorophenylmethyl)pyridine CAS No. 1204296-11-6

3-(Difluorophenylmethyl)pyridine

Cat. No.: B1390697
CAS No.: 1204296-11-6
M. Wt: 205.2 g/mol
InChI Key: BIHFBLACMWGZPI-UHFFFAOYSA-N
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Description

3-(Difluorophenylmethyl)pyridine is a fluorinated heterocyclic compound that features a pyridine ring substituted with a difluoromethyl group attached to a phenyl ring. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Difluorophenylmethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and complex aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Difluorophenylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

3-(Difluorophenylmethyl)pyridine is unique due to the specific positioning of the difluoromethyl group and the phenyl ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Biological Activity

Overview

3-(Difluorophenylmethyl)pyridine, a fluorinated heterocyclic compound, is characterized by a pyridine ring with a difluoromethyl group attached to a phenyl ring. This unique structure imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and biological research. Its applications range from drug development to agrochemicals, with significant implications for biological activity.

  • Molecular Formula : C12H10F2N
  • IUPAC Name : 3-[difluoro(phenyl)methyl]pyridine
  • CAS Number : 1204296-11-6

The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl group facilitates strong hydrogen bonding and enhances receptor binding affinity. This interaction can lead to modulation of enzyme activities and influence cellular signaling pathways.

Biological Activity Studies

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that compounds related to this compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The inhibition potential is often measured using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity.
    CompoundIC50 (µM)Target
    This compoundTBDCOX-1/COX-2
    Diclofenac9.17COX-1
    CelecoxibTBDCOX-2
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against certain bacterial strains. This activity is often assessed through minimum inhibitory concentration (MIC) tests.
  • Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, showing promise in reducing oxidative stress and apoptosis in neuronal cells.

Case Studies and Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of pyridine derivatives. For instance, research has demonstrated that introducing electron-donating groups can enhance the anti-inflammatory properties of related compounds.

Example Study

A study published in RSC Advances explored the synthesis and biological evaluation of various pyridine derivatives, including analogs of this compound. The results indicated that modifications at specific positions significantly influenced their COX inhibitory activity and overall anti-inflammatory potential .

Properties

IUPAC Name

3-[difluoro(phenyl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-12(14,10-5-2-1-3-6-10)11-7-4-8-15-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHFBLACMWGZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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